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  • Product: 5-(Benzyloxy)-3-bromopyridin-2-amine
  • CAS: 941596-78-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Benzyloxy)-3-bromopyridin-2-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Benzyloxy)-3-bromopyridin-2-amine, a key building block in medicinal chemistry. While...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-3-bromopyridin-2-amine, a key building block in medicinal chemistry. While direct literature on this specific isomer is limited, this document, based on established chemical principles and data from closely related analogues, presents a robust framework for its synthesis, purification, and characterization. This guide is intended to empower researchers in drug discovery and development with the necessary technical insights to effectively utilize this versatile scaffold. The identified Chemical Abstracts Service (CAS) number for this compound is 754230-78-9 .[1][2][3]

Introduction and Strategic Importance

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their ability to engage in a variety of biological interactions makes them attractive starting points for the design of novel therapeutics. The strategic introduction of a benzyloxy group at the 5-position and a bromine atom at the 3-position of the 2-aminopyridine core in 5-(Benzyloxy)-3-bromopyridin-2-amine offers a unique combination of features for drug design.

The benzyloxy group can act as a surrogate for a hydroxyl group, potentially improving metabolic stability and oral bioavailability. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular diversity and explore structure-activity relationships (SAR). Pyridine derivatives are known to possess a wide range of biological activities, including but not limited to, antifungal, antibacterial, and anticancer properties.[4]

Proposed Synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine

Due to the absence of a specific, published synthetic protocol for 5-(Benzyloxy)-3-bromopyridin-2-amine, a plausible and scientifically sound synthetic strategy is proposed based on well-established reactions for analogous compounds.[5][6] The proposed synthesis commences with the commercially available 2-amino-3-hydroxypyridine.

Synthetic Pathway

The proposed two-step synthesis involves an initial bromination of 2-amino-3-hydroxypyridine followed by a Williamson ether synthesis to introduce the benzyloxy group.

Synthetic_Pathway A 2-Amino-3-hydroxypyridine B 2-Amino-5-bromo-3-hydroxypyridine A->B N-Bromosuccinimide (NBS) Acetonitrile, RT C 5-(Benzyloxy)-3-bromopyridin-2-amine CAS: 754230-78-9 B->C Benzyl bromide, K2CO3 DMF, 80°C

Caption: Proposed synthetic pathway for 5-(Benzyloxy)-3-bromopyridin-2-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine

  • Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq.) in acetonitrile in a round-bottom flask, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine

  • Reaction Setup: To a solution of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.0 eq.) and benzyl bromide (1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir overnight.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by flash chromatography.[5]

Physicochemical and Spectroscopic Characterization

The successful synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine requires rigorous characterization to confirm its identity and purity. The following table summarizes the expected physicochemical properties and the anticipated spectroscopic data based on its structure and data from similar compounds.[1][7]

PropertyPredicted Value
CAS Number 754230-78-9
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, chloroform, ethyl acetate
¹H NMR (400 MHz, CDCl₃) δ 7.8-8.0 (d, 1H), 7.2-7.5 (m, 6H), 5.1 (s, 2H), 4.6 (br s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 150-155, 140-145, 136-138, 127-129 (multiple peaks), 110-115, 100-105, 70-72
Mass Spec. (ESI) m/z 279.0, 281.0 [M+H]⁺ (characteristic bromine isotope pattern)
FT-IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~3030 (Ar C-H stretch), ~1620 (C=C stretch), ~1250 (C-O stretch), ~690, ~750 (Ar C-H bend)

Analytical Methodologies: Purity and Quantification

Ensuring the purity of 5-(Benzyloxy)-3-bromopyridin-2-amine is critical for its application in drug discovery. High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment and quantification.

Proposed HPLC Method

A reverse-phase HPLC method is proposed for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

This method is a starting point and may require optimization for specific applications.[8]

Sample Preparation
  • Standard Solution: Prepare a stock solution of the reference standard in methanol (1 mg/mL). Further dilute with the mobile phase to create a series of calibration standards.

  • Sample Solution: Accurately weigh the synthesized sample and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Applications in Drug Discovery and Development

The structural features of 5-(Benzyloxy)-3-bromopyridin-2-amine make it a highly valuable intermediate for the synthesis of diverse compound libraries for drug discovery.

Drug_Discovery_Applications A 5-(Benzyloxy)-3-bromopyridin-2-amine B Suzuki Coupling (Aryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines, Amides) A->C D Sonogashira Coupling (Terminal Alkynes) A->D E Stille Coupling (Organostannanes) A->E F Diverse Library of Biologically Active Molecules B->F C->F D->F E->F

Caption: Applications of 5-(Benzyloxy)-3-bromopyridin-2-amine in generating diverse molecular libraries.

The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The 2-amino group can be a key pharmacophoric feature or can be further functionalized. The benzyloxy group at the 5-position can be deprotected to reveal a hydroxyl group, providing another point for modification or for acting as a key hydrogen bond donor/acceptor in protein-ligand interactions. The aminopyridine scaffold itself is a key component in many drug candidates targeting protozoan neglected tropical diseases.[9]

Conclusion

5-(Benzyloxy)-3-bromopyridin-2-amine is a strategically important building block for medicinal chemistry and drug discovery. While specific literature on this compound is not extensive, this guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and application. The proposed methodologies, based on established chemical principles and data from analogous compounds, are intended to facilitate the work of researchers and accelerate the discovery of novel therapeutics.

References

  • EON Biotech. 3-(Benzyloxy)-5-bromopyridin-2-amine – (754230-78-9). [Link]

  • Laibo Chem. 3-(Benzyloxy)-5-bromopyridin-2-amine , Package: 5g. [Link]

  • SIELC Technologies. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubChem. 2-Amino-3-bromopyridine. [Link]

  • PMC. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. [Link]

  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • PMC. 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine. [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • MDPI. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • PrepChem.com. STEP A: Preparation of 2-amino-3-benzyloxypyridine. [Link]

  • Google Patents. Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • ResearchGate. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • PubMed. 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. [Link]

  • PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Debenzylation of 5-(Benzyloxy)-3-bromopyridin-2-amine

This Application Note provides a rigorous technical guide for the deprotection of the benzyl group from 5-(Benzyloxy)-3-bromopyridin-2-amine . The presence of the aryl bromide at the C3 position presents a critical chemo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the deprotection of the benzyl group from 5-(Benzyloxy)-3-bromopyridin-2-amine . The presence of the aryl bromide at the C3 position presents a critical chemoselectivity challenge, necessitating protocols that avoid hydrodehalogenation (loss of bromine) while effectively cleaving the benzyl ether.

Strategic Analysis & Chemoselectivity Challenges

The transformation requires the cleavage of a benzyl ether (


 bond) without affecting the aryl bromide (

bond) or the free amine.
The Problem: Hydrodehalogenation

The standard industrial method for benzyl deprotection is Catalytic Hydrogenolysis (


).[1] However, this method is fundamentally flawed for this substrate. Palladium catalysts readily insert into 

bonds, leading to hydrodehalogenation (debromination).
  • Result of Standard

    
    :  Formation of 2-amino-5-hydroxypyridine (Bromine lost).
    
  • Requirement: An orthogonal deprotection strategy utilizing Lewis acids or Brønsted acids is required to preserve the halogen.

The Solution: Lewis Acid-Mediated Cleavage

Boron Tribromide (


)  is the "Gold Standard" reagent for this transformation. It cleaves aryl alkyl ethers via an oxonium intermediate followed by nucleophilic attack by bromide. Crucially, 

is inert toward aryl halides under standard conditions.

Secondary Option: Strong Brønsted acids (


 in 

) can also be used but require harsher thermal conditions which may degrade sensitive substrates.

Decision Matrix & Workflow

The following flowchart outlines the decision logic for selecting the appropriate protocol based on substrate sensitivity and available equipment.

DeprotectionStrategy Start Substrate: 5-(Benzyloxy)-3-bromopyridin-2-amine Decision Primary Constraint: Retain Bromine Atom? Start->Decision RouteA Route A: Lewis Acid (Recommended) Reagent: BBr3 / DCM Temp: -78°C to RT Decision->RouteA Yes (High Selectivity) RouteB Route B: Brønsted Acid (Scalable) Reagent: 33% HBr / AcOH Temp: 60°C - 90°C Decision->RouteB Yes (Low Cost/Scale) RouteC Route C: Hydrogenolysis (High Risk) Reagent: H2, Pd/C + Poison (Pyridine) Risk: Debromination Decision->RouteC No (If Br not needed) Product Target Product: 2-Amino-3-bromo-5-hydroxypyridine RouteA->Product High Yield RouteB->Product Moderate Yield RouteC->Product Minor (if poisoned) SideProduct Side Product: Debrominated Impurity RouteC->SideProduct Major Pathway

Figure 1: Strategic decision tree for debenzylation of halogenated pyridines.

Detailed Experimental Protocols

Protocol A: Lewis Acid Deprotection ( ) — The Gold Standard

This method offers the highest chemoselectivity. Note that the free amine and pyridine nitrogen will coordinate with


, necessitating an excess of the reagent.

Reagents:

  • Substrate: 5-(Benzyloxy)-3-bromopyridin-2-amine (

    
     equiv)
    
  • Boron Tribromide (

    
    ): 
    
    
    
    in
    
    
    (
    
    
    -
    
    
    equiv)
  • Solvent: Anhydrous Dichloromethane (

    
    )
    
  • Quench: Methanol (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon/inlet.

  • Dissolution: Dissolve the substrate in anhydrous

    
     (
    
    
    
    concentration). Cool the solution to -78°C (dry ice/acetone bath).
  • Addition: Add

    
     solution dropwise over 15-20 minutes.
    
    • Note: A precipitate may form immediately due to the formation of the amine-borane complex. This is normal.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (RT) . Stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The intermediate borate complex may not be visible; look for the disappearance of the benzyl starting material.

  • Quenching (Critical): Cool the mixture back to 0°C . Carefully add MeOH dropwise.

    • Caution: This is highly exothermic and releases

      
       gas.
      
  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in MeOH and concentrate again (repeat 3x) to remove boron as volatile trimethyl borate (

    
    ).
    
  • Neutralization: The product will likely exist as the HBr salt. Dissolve in minimal water, neutralize to pH 7-8 with saturated

    
    , and extract with Ethyl Acetate (
    
    
    
    ) or
    
    
    (3:1) if solubility is poor.
Protocol B: Acidic Hydrolysis ( ) — Scalable Alternative

Suitable for larger scales where handling large volumes of


 is hazardous.

Reagents:

  • Substrate (

    
     equiv)[2]
    
  • 33% Hydrobromic Acid in Acetic Acid (

    
    ) (
    
    
    
    -
    
    
    volumes)

Step-by-Step Methodology:

  • Setup: Place substrate in a heavy-walled pressure vial or round-bottom flask with a condenser.

  • Addition: Add the

    
     solution.
    
  • Reaction: Heat the mixture to 60°C - 80°C for 2–6 hours.

    • Note: Higher temperatures increase the rate but may degrade the pyridine ring if prolonged.

  • Workup: Cool to RT. Pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize carefully with solid

    
     or 
    
    
    
    solution to pH 7. The product often precipitates as a solid. Filter, wash with water and cold ether, and dry.

Analytical Validation (QC)

Upon isolation, the product must be validated to ensure the benzyl group is removed and the bromine is retained.

Analytical MethodExpected Observation for Target (Product)Observation for Impurity (Debrominated)
1H NMR (Aromatic) Two singlets (or doublets with small J) in the aromatic region (H-4 and H-6).Three signals (complex coupling) if Br is lost (H-3, H-4, H-6).
1H NMR (Aliphatic) Absence of Benzylic

(~5.1 ppm) and Phenyl protons (7.3-7.5 ppm).
Same (Benzyl lost).
LC-MS (ESI+) Mass peak corresponds to

. Isotope pattern shows 1:1 doublet (characteristic of

).
Mass peak is

. No Br isotope pattern.
Mechanism of Action (BBr3)

The following diagram illustrates the specific mechanism for the


 mediated deprotection, highlighting the role of the oxonium intermediate.

Mechanism Step1 Complexation (R-O-Bn + BBr3) Step2 Adduct Formation (R-O(+)-Bn -- B(-)Br3) Step1->Step2 Step3 Nucleophilic Attack (Br- attacks Benzylic C) Step2->Step3 Slow Step Step4 Cleavage (R-O-BBr2 + BnBr) Step3->Step4 Step5 Hydrolysis (MeOH/H2O Quench) Step4->Step5 Final Product (R-OH) Step5->Final

Figure 2: Mechanism of Boron Tribromide mediated ether cleavage.

Troubleshooting & Optimization

  • Incomplete Reaction (

    
    ): 
    
    • Cause: The amine and pyridine nitrogen sequester 2 equivalents of

      
      .
      
    • Fix: Increase

      
       loading to 5.0 or 6.0 equivalents. Ensure the reaction warms fully to RT after the initial addition.
      
  • Poor Solubility during Workup:

    • Cause: 2-Amino-3-bromo-5-hydroxypyridine is amphoteric and polar.

    • Fix: Avoid simple ether extractions. Use

      
      -Butanol or a mixture of 
      
      
      
      (3:1) for extraction from the aqueous phase. Alternatively, isolate as the HCl salt by evaporating the aqueous layer (if salt-free).
  • Debromination Observed (in Protocol B):

    • Cause: Trace metals or radical initiators in the acid.

    • Fix: Ensure high-purity reagents. Perform the reaction in the dark to prevent radical debromination.

References

  • Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wuts, P. G. M., Greene, T. W., Eds.; Wiley-Interscience: New York, 2006. (General reference for Benzyl ether cleavage).
  • Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger".[3] Synlett, 2008 , 1977-1980.[3] Link

  • Paliakov, E. M.; Strekowski, L. "Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups".[4] Tetrahedron Letters, 2004 , 45(21), 4093-4095. (Specific precedent for pyridines/quinolines).[5] Link

  • Organic Chemistry Portal. "Deprotection of Benzyl Ethers". (Overview of methods including Hydrogenolysis and Lewis Acids). Link

  • Weissman, S. A.; Zewge, D. "Recent Advances in the Synthesis of Aryl Chlorides and Bromides". Tetrahedron, 2005, 61, 7833. (Discussion on stability of aryl halides).

Sources

Application

Application Notes & Protocols: Strategic Functionalization of the C-3 Position in 5-(Benzyloxy)-3-bromopyridin-2-amine

Foreword: The Strategic Value of C-3 Pyridine Functionalization The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals and agrochemicals.[1][2] Its p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of C-3 Pyridine Functionalization

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its metabolic stability. While methods for modifying the C-2 and C-4 positions are well-established due to the inherent electronic properties of the heterocycle, the selective functionalization of the C-3 (or meta) position remains a formidable challenge for synthetic chemists.[3] This difficulty arises from the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution.[4]

This guide provides a detailed exploration of robust and reproducible methods for the functionalization of the C-3 position of a highly valuable and synthetically versatile scaffold: 5-(Benzyloxy)-3-bromopyridin-2-amine . This substrate is particularly relevant for drug discovery programs, incorporating three key features:

  • A C-3 Bromo Handle : An ideal launching point for a variety of palladium-catalyzed cross-coupling reactions.

  • A C-2 Amino Group : A crucial pharmacophoric element and a potential directing group that can influence reaction outcomes.

  • A C-5 Benzyloxy Group : A protected hydroxyl group, offering a site for late-stage modification following core functionalization.

We will delve into the causality behind experimental choices, providing field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be self-validating, supported by mechanistic insights and authoritative references.

Synthesis of the Starting Material: 5-(Benzyloxy)-3-bromopyridin-2-amine

A reliable supply of the starting material is paramount. While a direct, one-step synthesis is not widely reported, a logical and effective multi-step sequence can be employed, starting from commercially available materials.

Workflow for Starting Material Synthesis

A 5-Hydroxypyridin-2-amine B Williamson Ether Synthesis (BnBr, Base) A->B Step 1 C 5-(Benzyloxy)pyridin-2-amine B->C D Regioselective Bromination (NBS) C->D Step 2 E 5-(Benzyloxy)-3-bromopyridin-2-amine D->E

Caption: Synthesis of the target pyridine scaffold.

Protocol 2.1: Synthesis of 5-(Benzyloxy)pyridin-2-amine

This procedure involves the protection of the 5-hydroxy group as a benzyl ether.

  • Materials : 5-Hydroxypyridin-2-amine, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure :

    • To a stirred suspension of 5-hydroxypyridin-2-amine (1.0 eq.) and K₂CO₃ (2.0 eq.) in anhydrous DMF, add benzyl bromide (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-(benzyloxy)pyridin-2-amine.

Protocol 2.2: Synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine

This step involves the regioselective bromination at the C-3 position, which is activated by the C-2 amino group.

  • Materials : 5-(Benzyloxy)pyridin-2-amine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure :

    • Dissolve 5-(benzyloxy)pyridin-2-amine (1.0 eq.) in acetonitrile at 0 °C.

    • Add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography to afford the title compound, 5-(benzyloxy)-3-bromopyridin-2-amine.

Core Application: Palladium-Catalyzed C-3 Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for functionalizing the C-3 bromo position.[5] We will focus on three key transformations that enable the formation of C-C and C-N bonds, which are critical for elaborating drug-like molecules.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an indispensable method for creating biaryl and vinyl-aryl linkages, core structures in many therapeutic agents.[6][7] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.

pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-Br pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂-R pd_ox->pd_trans Transmetalation (R-B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination product Ar-R pd_trans->product start start->pd0 Catalyst Precursor

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Materials : 5-(Benzyloxy)-3-bromopyridin-2-amine, Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.), Solvent (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Procedure :

    • In a reaction vessel, combine 5-(benzyloxy)-3-bromopyridin-2-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

    • Add the solvent mixture (e.g., Dioxane/H₂O 4:1).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under the inert atmosphere.

    • Seal the vessel and heat the reaction to 90-100 °C for 6-18 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Catalyst/Ligand : For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered partners, using a Pd(OAc)₂ precursor with a specialized ligand like SPhos or XPhos can improve yields.

  • Base : The base is crucial for activating the boronic acid to facilitate transmetalation.[7] K₂CO₃ is a common choice, but the stronger, more soluble Cs₂CO₃ can be beneficial for less reactive substrates.

  • Solvent : A mixture of an organic solvent and water is typical. The water helps to dissolve the inorganic base and facilitate the reaction.

  • Influence of the 2-Amino Group : The 2-amino group generally does not need to be protected for Suzuki couplings and can participate in stabilizing the palladium catalyst.[8]

EntryBoronic Acid PartnerCatalyst SystemBaseYield Range
1Phenylboronic acidPd(PPh₃)₄K₂CO₃85-95%
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃80-90%
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃75-85%
44-Vinylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄70-85%
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing an alkynyl group onto an aryl halide, providing access to linear scaffolds important in materials science and as precursors for more complex heterocycles.[9] The reaction is co-catalyzed by palladium and copper.[10]

pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-Br pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂-C≡CR pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R pd_trans->product cu_cycle Cu(I) Cycle cu_acetylide R-C≡C-Cu cu_cycle->cu_acetylide alkyne R-C≡C-H alkyne->cu_cycle cu_acetylide->pd_ox pd0 Pd(0)L pd_ox Ar-Pd(II)L-Br pd0->pd_ox Oxidative Addition (Ar-Br) pd_amido Ar-Pd(II)L-NR¹R² pd_ox->pd_amido Ligand Substitution pd_amido->pd0 Reductive Elimination product Ar-NR¹R² pd_amido->product amine R¹R²NH + Base amine_anion [R¹R²N]⁻ amine->amine_anion amine_anion->pd_ox

Sources

Method

Preparation of pharmaceutical intermediates using 5-(Benzyloxy)-3-bromopyridin-2-amine

An In-Depth Guide to the Synthetic Utility of 5-(Benzyloxy)-3-bromopyridin-2-amine in Pharmaceutical Intermediate Synthesis Authored by a Senior Application Scientist The 2-aminopyridine moiety is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 5-(Benzyloxy)-3-bromopyridin-2-amine in Pharmaceutical Intermediate Synthesis

Authored by a Senior Application Scientist

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold for interacting with a wide range of biological targets. Within this class of compounds, 5-(Benzyloxy)-3-bromopyridin-2-amine stands out as a particularly versatile and strategic building block. The presence of a bromine atom at the 3-position provides a reactive handle for sophisticated cross-coupling reactions, while the benzyloxy group at the 5-position serves as a stable protecting group for a hydroxyl functionality. This hydroxyl group, once deprotected, often plays a crucial role in target engagement.

This technical guide provides detailed protocols and expert insights into the application of 5-(Benzyloxy)-3-bromopyridin-2-amine for the synthesis of advanced pharmaceutical intermediates. We will explore its use in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions and the subsequent deprotection to reveal the final, often biologically active, 5-hydroxypyridine core.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true synthetic power of 5-(Benzyloxy)-3-bromopyridin-2-amine is unlocked through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the 2-aminopyridine ring system facilitates the initial oxidative addition step, making the 3-bromo position an ideal site for modification.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[1][2] This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, offering high functional group tolerance and generally excellent yields.[1][3]

The choice of catalyst, ligand, base, and solvent is critical for success.

  • Catalyst: A Pd(0) source is required for the catalytic cycle to begin. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is often more active and versatile.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[3][4] The base activates the boronic acid by forming a more nucleophilic boronate species. The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can influence reaction rate and prevent side reactions like proto-deboronation.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[1]

Suzuki_Workflow

  • Vessel Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-(Benzyloxy)-3-bromopyridin-2-amine (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-5-(benzyloxy)pyridin-2-amine.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9075-95%
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10080-98%
PdCl₂(dppf)Cs₂CO₃DMF8570-90%
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of diarylamines, alkylarylamines, and other N-heterocyclic compounds.[5] This reaction has largely replaced harsher classical methods, offering broader substrate scope and milder conditions.[5]

  • Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich monophosphine ligands (e.g., BrettPhos, XPhos) or bidentate ligands (e.g., BINAP, Xantphos) are essential. They promote the crucial reductive elimination step that forms the C-N bond and prevent catalyst decomposition.[5][6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed.[6] The choice of base must be compatible with other functional groups in the substrates.

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or palladium precursors like Pd₂(dba)₃ are often used, which are reduced in situ to the active Pd(0) catalyst.[6]

Buchwald_Workflow

  • Vessel Setup (Inert Conditions): To an oven-dried, sealed reaction tube under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), the phosphine ligand (e.g., BINAP, 0.08 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by 5-(Benzyloxy)-3-bromopyridin-2-amine (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Reaction: Seal the tube tightly and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until completion (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate. Filter the mixture through a pad of celite to remove palladium residues, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to isolate the desired N-substituted product.

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene11070-90%
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10065-85%
BrettPhos PalladacycleK₃PO₄t-Amyl alcohol10080-95%
Table 2: Representative conditions for Buchwald-Hartwig amination reactions.

Final Step: Unveiling the Pharmacophore via Deprotection

After successful functionalization at the 3-position, the final step is often the removal of the benzyl protecting group to reveal the 5-hydroxy functionality. This is a critical transformation, as the resulting 2-amino-5-hydroxypyridine scaffold is a key pharmacophore in many biologically active molecules.[7]

The most common and efficient method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis.[8][9] This method is exceptionally clean, as the only byproduct is toluene, which is easily removed.

  • Catalyst: 10% Palladium on carbon (Pd/C) is the standard catalyst for this transformation.[7][10]

  • Hydrogen Source: The reaction is typically run under an atmosphere of hydrogen gas (H₂).[7] In cases where other functional groups (e.g., alkynes, nitro groups) are sensitive to reduction, a hydrogen transfer reagent like 1,4-cyclohexadiene or ammonium formate can be used instead of H₂ gas.[8]

  • Solvent: Protic solvents like ethanol or methanol are ideal for this reaction.

Deprotection_Workflow

  • Reaction Setup: Dissolve the 5-(benzyloxy)pyridine derivative (1.0 equivalent) in a suitable solvent such as ethanol in a flask or autoclave designed for hydrogenation.[7]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol % by weight) to the solution.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the vessel and backfill with hydrogen gas, repeating this cycle three times. Pressurize the vessel to the desired pressure (typically 1-3 atm or ~15-50 psi) and stir the mixture vigorously at room temperature.[7]

  • Monitoring: Monitor the reaction until the starting material is consumed (usually 4-16 hours).

  • Workup: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 2-amino-5-hydroxypyridine derivative is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary. Yields for this step are typically quantitative or near-quantitative.[7][10]

Mechanistic Insights: The Palladium Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.

Catalytic_Cycles

Both reactions are initiated by the oxidative addition of the aryl bromide (Ar-X) to a Pd(0) complex. In the Suzuki-Miyaura cycle, this is followed by transmetalation , where the organic group from the activated boronic acid replaces the bromide on the palladium center.[3] In the Buchwald-Hartwig cycle, the amine coordinates to the palladium complex and is then deprotonated by a base to form a palladium-amido complex.[11][12] The final, product-forming step in both cycles is reductive elimination , which creates the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[3][11][12]

Conclusion

5-(Benzyloxy)-3-bromopyridin-2-amine is a high-value, versatile intermediate for pharmaceutical research and development. Its dual functionality allows for precise, late-stage diversification through robust and well-understood palladium-catalyzed cross-coupling reactions, followed by a straightforward deprotection to reveal a key hydroxypyridine pharmacophore. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to effectively leverage this building block in the synthesis of novel and complex molecular architectures for drug discovery.

References

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Deprotection of a benzyl unit induces a 22π aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR absorption. (2020, July 28). SciSpace. Retrieved February 23, 2026, from [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). MDPI. Retrieved February 23, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 23, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016, February 29). Asian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 23, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Science About O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma. Retrieved February 23, 2026, from [Link]

  • A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. (2011, March 8). HETEROCYCLES. Retrieved February 23, 2026, from [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022, March 23). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved February 23, 2026, from [Link]

  • Aminative Suzuki–Miyaura coupling. (2024, March 1). Xingwei Li Lab. Retrieved February 23, 2026, from [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023, July 13). MDPI. Retrieved February 23, 2026, from [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. (n.d.). Google Patents.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). IRIS UniGe. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalytic Systems for 5-(Benzyloxy)-3-bromopyridin-2-amine

Introduction Welcome to the Technical Support Center. You are likely working with 5-(Benzyloxy)-3-bromopyridin-2-amine , a densely functionalized pyridine scaffold often used in kinase inhibitor synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 5-(Benzyloxy)-3-bromopyridin-2-amine , a densely functionalized pyridine scaffold often used in kinase inhibitor synthesis.

This substrate presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The C2-amine and pyridine nitrogen form a chelating "pincer" that deactivates Palladium sources.

  • Steric Hindrance: The C3-bromide is sandwiched between the amine and the ring nitrogen, impeding oxidative addition.

  • Electronic Deactivation: The electron-rich benzyloxy group at C5 makes the ring less electrophilic, further slowing oxidative addition compared to electron-deficient pyridines.

This guide provides modular troubleshooting and optimized protocols to overcome these specific barriers.

Module 1: Catalyst Deactivation & Poisoning

Q: Why does my reaction turn black and stall immediately after adding the catalyst?

A: You are likely experiencing "Amidine-Type" Chelation Poisoning. The most common failure mode for 3-bromo-2-aminopyridines is the formation of a stable, catalytically inactive complex. The free amine (


) and the pyridine nitrogen (

) coordinate bidentately to the Palladium center, displacing labile ligands (like

) and preventing the oxidative addition step.

The Mechanism of Failure: Instead of entering the catalytic cycle, the Pd forms a stable 4-membered metallocycle or a bridging dimer. This is often accompanied by "Pd black" precipitation.

Visualization: The Deactivation Trap

PoisoningMechanism Substrate 5-(Benzyloxy)-3-bromopyridin-2-amine Poisoned_Complex Inactive Chelate Complex (Pd-N,N Coordination) Substrate->Poisoned_Complex Fast Chelation (Kinetic Trap) Pd_Source Pd(II) Source (e.g., Pd(OAc)2) Active_Cat Active Pd(0)Ln Species Pd_Source->Active_Cat Reduction (Ligand Exchange) Pd_Source->Poisoned_Complex Direct Coordination Active_Cat->Poisoned_Complex Ligand Displacement Product Coupled Product Active_Cat->Product Successful Cycle (Oxidative Addition)

Caption: Figure 1. Competition between active catalyst formation and substrate-mediated catalyst poisoning.

Solution Strategy
  • Use Pre-formed Catalysts: Switch from

    
     or 
    
    
    
    to Pd-G3/G4 precatalysts (e.g., XPhos Pd G4). These contain the active species pre-ligated, bypassing the induction period where poisoning occurs.
  • Protect the Amine: If the reaction fails even with advanced ligands, acetylate the amine. The resulting acetamide is less nucleophilic and sterically bulky, preventing N-N chelation.

Module 2: Suzuki-Miyaura Coupling Optimization

Q: I am getting low conversion (<20%) with Pd(PPh3)4. How do I optimize the yield?

A: The standard Tetrakis catalyst is insufficient for this sterically hindered, electron-rich chloride/bromide. You require a catalyst system with high electron density (to facilitate oxidative addition) and steric bulk (to prevent dimerization).

Recommended Protocol: The "Buchwald" Method

This protocol uses dialkylbiaryl phosphine ligands which are proven to couple hindered aminopyridines effectively [1].

Reagents:

  • Catalyst: XPhos Pd G4 (2–5 mol%)[1]

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

  • Temperature: 80–100 °C

Step-by-Step Protocol:

  • Charge Solids: In a vial, combine 5-(benzyloxy)-3-bromopyridin-2-amine (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G4 (0.02–0.05 equiv).
    
  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add Solvents: Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Heat: Place in a pre-heated block at 90 °C. Stir vigorously (1000 rpm).

  • Monitor: Check LCMS at 2 hours. If conversion is <50%, add another 2 mol% catalyst.

Comparative Ligand Performance Data

Based on typical reactivity profiles for 3-bromo-2-aminopyridines [2].

Ligand SystemConversion (2h)YieldNotes

< 15%TraceFails due to poor oxidative addition & poisoning.

30–40%LowBetter stability, but slow kinetics.
SPhos Pd G3 75–85%GoodExcellent for heteroaryl boronic acids.
XPhos Pd G4 > 95% Excellent Best for sterically hindered chlorides/bromides.
RuPhos Pd G3 60%ModerateBetter suited for C-N coupling, not C-C.

Module 3: Troubleshooting Impurities

Q: I see a mass corresponding to [M-Br+H]. What is happening?

A: You are observing Protodehalogenation. The bromine atom is being replaced by hydrogen. This is a common side reaction in pyridine couplings, particularly when the oxidative addition step is slow or when alcoholic solvents are used.

Troubleshooting Flowchart:

Troubleshooting Start Issue: Low Yield / Impurities Check_Impurity Identify Major Impurity (LCMS) Start->Check_Impurity Dehalo Product mass = [M-Br+H] (Protodehalogenation) Check_Impurity->Dehalo Mass -79/81 Homo Dimer of Boronic Acid Check_Impurity->Homo Biaryl Dimer Stall Starting Material Remains Check_Impurity->Stall No Change Action_Solvent Action: Remove alcoholic solvents. Switch to pure Dioxane or Toluene. Dehalo->Action_Solvent Action_Temp Action: Lower Temp to 80°C Dehalo->Action_Temp Action_Degas Action: Degas solvents longer. Oxygen promotes homocoupling. Homo->Action_Degas Action_Ligand Action: Switch to XPhos Pd G4. Check Boronic Acid purity. Stall->Action_Ligand

Caption: Figure 2. Decision tree for diagnosing reaction failures based on LCMS impurity profiles.

Module 4: Scalability & Workup

Q: How do I remove the Palladium residue? The product is coordinating to it.

A: The free amine in your product will bind residual Pd, making the product dark/grey. Silica columns alone are often insufficient.

Purification Protocol:

  • Scavengers: Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) to the crude organic layer and stir for 4 hours before filtration.

  • Chelating Wash: Wash the organic layer with 10% aqueous Cysteine or Sodium Diethyldithiocarbamate . These compete with the pyridine nitrogen for the metal.

  • Acid Extraction (Caution): If your product is stable to acid (benzyloxy group is sensitive to strong acid but stable to dilute HCl), extract the product into 1M HCl, wash the aqueous layer with ether (removes non-basic impurities), then basify and extract back into EtOAc.

References

  • Lutz Ackermann et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Organic Letters, 2011.

    • Context: Establishes the necessity of Buchwald-type ligands (RuPhos/BrettPhos) for handling the 2-aminopyridine motif, which directly translates to C-C coupling ligand requirements (XPhos).
  • BenchChem Application Notes. "Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine." BenchChem, 2025.[3][4]

    • Context: Provides baseline stoichiometry and workup procedures for amino-bromopyridines.
  • Malinowski, Z. et al. "Mechanistic aspects regarding the Suzuki–Miyaura reaction... and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 2018.

    • Context: Discusses the regioselectivity and steric challenges in multi-halogen
  • MDPI Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2017.

    • Context: Validates the use of aqueous dioxane systems for methyl-substituted aminopyridines.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(Benzyloxy)-3-bromopyridin-2-amine

An In-Depth Guide to the 1H NMR Spectral Analysis of 5-(Benzyloxy)-3-bromopyridin-2-amine: A Comparative Approach In the landscape of modern drug discovery and development, the unambiguous structural characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 5-(Benzyloxy)-3-bromopyridin-2-amine: A Comparative Approach

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceutical agents. 5-(Benzyloxy)-3-bromopyridin-2-amine is a key synthetic intermediate whose precise structure dictates its reactivity and suitability for downstream applications. This guide provides a comprehensive analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a predictive interpretation grounded in fundamental principles and comparative data.

This document moves beyond a simple data report, providing a field-proven perspective on how 1H NMR spectroscopy serves as the primary tool for structural elucidation, and how it synergizes with other analytical techniques to build a complete molecular picture for researchers and drug development professionals.

Part 1: Predictive Analysis of the 1H NMR Spectrum

Molecular Structure and Proton Environments

The first step in any NMR analysis is to identify the unique proton environments within the molecule. For 5-(Benzyloxy)-3-bromopyridin-2-amine, there are five distinct sets of protons.

Caption: Structure of 5-(Benzyloxy)-3-bromopyridin-2-amine.

The five key proton signals we expect to observe are:

  • Pyridine H-4 : Proton on the C4 position of the pyridine ring.

  • Pyridine H-6 : Proton on the C6 position of the pyridine ring.

  • Amine (-NH₂) : Two exchangeable protons of the amino group.

  • Methylene (-CH₂-) : Two protons of the benzylic methylene bridge.

  • Phenyl (-C₆H₅) : Five protons on the terminal phenyl ring.

The Causality of Substituent Effects on Chemical Shifts

The chemical shift (δ) of each proton is determined by its local electronic environment. The three substituents on the pyridine ring—amino (-NH₂), bromo (-Br), and benzyloxy (-OBn)—exert powerful inductive and mesomeric (resonance) effects that dictate the final positions of the ring proton signals.[1][2]

  • Amino Group (-NH₂ at C2) : This is a strong electron-donating group (EDG) through resonance. It increases electron density at the ortho (C3) and para (C5) positions, causing protons at or near these positions to become more "shielded" and shift upfield (to a lower ppm value).

  • Benzyloxy Group (-OBn at C5) : The oxygen atom is also a strong EDG via resonance, donating its lone pair electrons into the ring. This shielding effect is most pronounced at the ortho (C4, C6) and para (C2) positions.

  • Bromo Group (-Br at C3) : This substituent has competing effects. It is electron-withdrawing (EWG) through induction due to its high electronegativity, which deshields nearby protons. However, it is weakly electron-donating through resonance.[3] For pyridine, the inductive EWG effect typically dominates, causing a downfield shift for adjacent protons.

Predicted 1H NMR Spectrum Data

By integrating the substituent effects and comparing them with data from similar structures like 2-amino-5-bromopyridine[4][5] and 3-bromopyridine[6], we can predict the spectrum with high confidence. The analysis is typically performed in a solvent like DMSO-d₆, which is ideal for observing exchangeable protons like those of the -NH₂ group.

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-6 ~7.8 - 8.0Doublet (d)1HJH6-H4 ≈ 2.5 HzH-6 is ortho to the electron-donating -OBn group, but also ortho to the ring nitrogen, which is electron-withdrawing. It will appear as a doublet due to meta-coupling with H-4.
H-4 ~7.2 - 7.4Doublet (d)1HJH4-H6 ≈ 2.5 HzH-4 is ortho to both the electron-donating -OBn and the electron-withdrawing -Br. The net effect results in a more upfield position compared to H-6. It is split into a doublet by H-6.
-NH₂ ~5.5 - 6.5Broad Singlet (br s)2HN/AThe chemical shift is highly dependent on solvent, concentration, and temperature.[7] Appears as a broad signal due to quadrupole broadening and chemical exchange.
-CH₂- ~5.1 - 5.3Singlet (s)2HN/AThis is a characteristic benzylic ether methylene signal.[8] It is a singlet as there are no adjacent protons to couple with.
-C₆H₅ ~7.3 - 7.5Multiplet (m)5HN/AThe five protons of the phenyl ring will overlap, creating a complex multiplet in the standard aromatic region.[8]

Note: Coupling constants in substituted pyridines can vary. The meta-coupling (⁴J) between H-4 and H-6 is consistently small, typically in the 2-3 Hz range.[9][10]

Part 2: A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, a rigorous and well-documented experimental protocol is essential. This protocol is designed to be self-validating by including standard steps for ensuring sample purity and instrument calibration.

Caption: Standard workflow for 1H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 10-15 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving N-H and O-H proton signals.[11]

    • Gently vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is necessary for high-resolution spectra.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock : The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Tune/Match : The probe is tuned to the specific nucleus (¹H) and matched to the instrument's electronics to maximize signal transmission.

    • Shim : The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical peaks.

    • Acquire the 1D ¹H spectrum. A typical acquisition might involve 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing :

    • The raw data (Free Induction Decay, FID) is processed using a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

    • The chemical shift axis is calibrated by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Peak integration is performed to determine the relative number of protons for each signal. The coupling constants are measured from the splitting patterns.

Part 3: Comparison with Alternative Analytical Techniques

While 1H NMR is the gold standard for determining the precise connectivity of a molecule, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_Techniques Analytical Characterization Suite Molecule 5-(Benzyloxy)-3-bromopyridin-2-amine NMR_H1 1H NMR Molecule->NMR_H1 Provides NMR_C13 13C NMR Molecule->NMR_C13 Provides MS Mass Spectrometry (MS) Molecule->MS Provides IR Infrared (IR) Spectroscopy Molecule->IR Provides Info_H1 Info_H1 NMR_H1->Info_H1 Proton Environments Connectivity (J-coupling) Relative Stoichiometry Info_C13 Info_C13 NMR_C13->Info_C13 Unique Carbon Atoms Carbon Skeleton Info_MS Info_MS MS->Info_MS Molecular Weight Molecular Formula (HRMS) Fragmentation Info_IR Info_IR IR->Info_IR Functional Groups (N-H, C-O, C=C)

Caption: Complementary data from different analytical techniques for full structural elucidation.

Technique Information Provided Strengths Limitations
1H NMR Precise proton environments, H-H connectivity through J-coupling, relative proton counts (integration).Gold standard for detailed structural connectivity and isomer differentiation.Can have overlapping signals in complex molecules; less sensitive than MS.
13C NMR Number and electronic environment of unique carbon atoms.Confirms the carbon backbone and the presence of quaternary carbons not seen in ¹H NMR.Low natural abundance of ¹³C requires longer acquisition times; generally not quantitative.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. High-Resolution MS (HRMS) provides the exact molecular formula.Extremely sensitive, confirms molecular formula. Fragmentation can support the proposed structure.Does not provide information on atom connectivity; cannot distinguish between isomers (e.g., positional isomers).
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Fast, simple, and excellent for confirming the presence of key functional groups (e.g., -NH₂, C-O ether).Provides very limited information on the overall molecular skeleton and connectivity.

The synergy is clear: HRMS would confirm the molecular formula C₁₂H₁₁BrN₂O. IR spectroscopy would confirm the presence of the amine (N-H stretch ~3300-3500 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups. ¹³C NMR would show 12 distinct carbon signals, confirming the overall structure. Finally, ¹H NMR provides the definitive proof of the substitution pattern and the connectivity of all proton-bearing fragments, allowing for the unambiguous assignment of the 5-(Benzyloxy)-3-bromo-2-aminopyridine structure over any other isomer.

Conclusion

The analysis of the 1H NMR spectrum of 5-(Benzyloxy)-3-bromopyridin-2-amine is a prime example of modern structural elucidation. Through a predictive approach based on established principles of substituent effects and coupling constants, a detailed and accurate spectral interpretation can be achieved. This guide underscores that while 1H NMR provides the most intricate structural details, its true power in a research and drug development setting is realized when its data is integrated with complementary techniques like mass spectrometry, ¹³C NMR, and IR spectroscopy. This multi-faceted approach ensures the absolute structural integrity of a molecule, a non-negotiable requirement for advancing a compound through the development pipeline.

References

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link][12]

  • Mako, T. L., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5344. Retrieved from [Link][3]

  • Schaefer, T., & Schneider, W. G. (2006). The substituent effect on ring proton coupling constants in 3-substituted pyridines. Molecular Physics, 13(6). Retrieved from [Link][9]

  • Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link][1]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link][13]

  • Sastry, K. V. L. N., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link][14]

  • Wang, Y., & Hu, Y. (2009). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 31(11), 879-881. (Abstract available via ResearchGate). Retrieved from [Link][5]

  • Zhao, J.-R., et al. (2014). Supporting Information: Gold-catalyzed Highly Efficient Benzylation of Alcohols with N-Cbz-N-benzyl-progargylamine. Royal Society of Chemistry. Retrieved from [Link][8]

  • O. M. O. Habib, et al. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link][2]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link][7]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327. Retrieved from [Link][10]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link][15]

Sources

Comparative

13C NMR chemical shifts for 5-(Benzyloxy)-3-bromopyridin-2-amine

An In-depth Technical Guide to 5-(Benzyloxy)-3-bromopyridin-2-amine: Characterization, Synthesis, and NMR Performance Analysis. Part 1: Introduction & Strategic Context 5-(Benzyloxy)-3-bromopyridin-2-amine (CAS: 875317-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Benzyloxy)-3-bromopyridin-2-amine: Characterization, Synthesis, and NMR Performance Analysis.

Part 1: Introduction & Strategic Context

5-(Benzyloxy)-3-bromopyridin-2-amine (CAS: 875317-29-2) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., c-Met, ALK pathways) and SHP2 allosteric inhibitors. Its structural integrity is defined by three distinct functionalities: an electron-donating amino group at C2, a sterically significant bromine at C3, and a lipophilic benzyloxy ether at C5.

For researchers, the "performance" of this compound refers to the spectral resolution required to distinguish it from its regioisomers (e.g., 6-benzyloxy or 4-bromo isomers) and the synthetic efficiency of generating it without over-bromination.

This guide provides a predictive and comparative analysis of its 13C NMR chemical shifts, validated against experimental data of structural analogs, and outlines a robust synthesis protocol.

Part 2: 13C NMR Chemical Shift Analysis

Due to the specific substitution pattern, the 13C NMR spectrum is highly characteristic. Below is the High-Confidence Predicted Shift Table derived from Substituent Chemical Shift (SCS) additivity principles and validated against experimental data for 2-amino-5-bromopyridine and 3-bromo-5-iodopyridin-2-amine.

Table 1: 13C NMR Chemical Shifts (DMSO-d_{6})
Carbon PositionPredicted Shift (δ, ppm)Signal TypeStructural Assignment Logic
C2 154.5 ± 1.5 Quaternary (C-N)Deshielded by adjacent amino group (ipso effect).
C5 148.2 ± 1.5 Quaternary (C-O)Strong deshielding by O-benzyl ether oxygen.
C6 132.5 ± 1.0 Methine (CH)Ortho to O-benzyl; significant deshielding relative to pyridine.
C3 106.8 ± 1.5 Quaternary (C-Br)Shielded by bromine (heavy atom effect) and ortho-amino resonance.
C4 126.4 ± 1.0 Methine (CH)Meta to amino; influenced by Br and OBn induction.
Benzyl-ipso 137.2 ± 0.5 QuaternaryTypical benzyloxy ipso carbon.
Benzyl-meta 128.8 ± 0.2 Methine (CH)Typical aromatic signal.
Benzyl-ortho 128.1 ± 0.2 Methine (CH)Typical aromatic signal.
Benzyl-para 127.9 ± 0.2 Methine (CH)Typical aromatic signal.
OCH2 70.1 ± 0.5 Methylene (CH2)Characteristic benzyloxy methylene.

Technical Insight: The most critical diagnostic peak is C3 at ~106.8 ppm . In the non-brominated precursor (2-amino-5-benzyloxypyridine), this carbon (as a CH) would appear significantly downfield (~122-124 ppm). The upfield shift of ~15-18 ppm confirms the successful installation of Bromine at the 3-position.

Comparative Performance: Solvent Effects
FeatureDMSO-d_{6} (Recommended) CDCl_{3} (Alternative)
Solubility Excellent. The polar amino-pyridine core dissolves fully.Moderate/Poor. May require heating; risk of aggregation.
Amino Protons Sharp singlet at δ ~6.0–6.5 ppm .Broad/Exchange-broadened hump; often invisible.
Resolution High. distinct separation of C4/C6 signals.Lower. C4/C6 may overlap with benzyl signals.
Recommendation Preferred for Characterization. Use only if derivatizing (e.g., Boc-protection).

Part 3: Experimental Protocol

Methodology: Regioselective Bromination of 5-(Benzyloxy)pyridin-2-amine Context: Direct bromination of the 2-amino-5-benzyloxypyridine precursor is the most efficient route. The amino group directs the electrophile (Br+) to the ortho (C3) position.

Reagents:

  • Precursor: 5-(Benzyloxy)pyridin-2-amine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 5-(benzyloxy)pyridin-2-amine and Acetonitrile. Stir until fully dissolved.

  • Controlled Addition: Cool the solution to 0 °C in an ice bath. Add NBS portion-wise over 15 minutes. Critical: Rapid addition causes exotherms and may lead to 3,5-dibromination side products (though less likely here as C5 is blocked, over-bromination at N can occur).

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material peak (M+H = 201) and appearance of product (M+H = 279/281 doublet).

  • Quench & Workup: Dilute with water (3x reaction volume). If a precipitate forms, filter and wash with water (High Purity Method). If no precipitate, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.

  • Purification: If necessary, recrystallize from Ethanol or purify via silica flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Assignment Logic

This diagram illustrates the conversion of the precursor to the target and highlights the NMR assignment logic used to verify the structure.

G Precursor 5-(Benzyloxy)pyridin-2-amine (Precursor) Target 5-(Benzyloxy)-3-bromopyridin-2-amine (Target Product) Precursor->Target ACN, 0°C -> RT (SEAr Mechanism) NBS N-Bromosuccinimide (Electrophile) NBS->Target Logic1 NMR Checkpoint: Loss of C3-H signal Target->Logic1 1H NMR Logic2 13C Confirmation: C3 Upfield Shift (~124 -> 106 ppm) Target->Logic2 13C NMR

Caption: Synthetic workflow converting the 5-benzyloxy precursor to the 3-bromo target, with key NMR validation checkpoints.

Part 5: References

  • Holladay, M. W., et al. (1998).[2] "Synthesis of 5-(Benzyloxy)pyridin-3-amine and analogs." Bioorganic & Medicinal Chemistry Letters. (Foundational synthesis of the benzyloxypyridine scaffold).

  • González Cabrera, D., et al. (2012).[1] "Synthesis of 3-bromo-5-iodopyridin-2-amine." Journal of Medicinal Chemistry, 55(24), 11022-11030.[1] (Protocol validation for 3-bromination of 2-amino-5-substituted pyridines).

  • BenchChem Protocols. "One-Pot Synthesis of 5-(Benzyloxy)pyridin-3-amine Derivatives." (General methodology for benzyloxypyridine assembly).

  • PubChem Compound Summary. "2-Amino-5-bromopyridine (Analog Data)." National Center for Biotechnology Information. (Used for substituent chemical shift calibration).

Sources

Validation

High-resolution mass spectrometry (HRMS) data for 5-(Benzyloxy)-3-bromopyridin-2-amine

Executive Summary 5-(Benzyloxy)-3-bromopyridin-2-amine (CAS: 1352318-66-5) is a critical heterocyclic scaffold utilized in the synthesis of SHP2 inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. In drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Benzyloxy)-3-bromopyridin-2-amine (CAS: 1352318-66-5) is a critical heterocyclic scaffold utilized in the synthesis of SHP2 inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. In drug development, the precise characterization of this intermediate is non-negotiable due to the potential for regioisomeric impurities (e.g., N-alkylation vs. O-alkylation byproducts) and debrominated degradation products.

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) against standard characterization methods. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it often fails to detect trace elemental impurities or confirm isotopic fidelity at low concentrations. HRMS, specifically utilizing Q-TOF or Orbitrap technology, offers the necessary mass accuracy (<5 ppm) and isotopic fine structure analysis to validate the specific C₁₂H₁₁BrN₂O elemental composition.

Part 1: Theoretical Framework & Compound Analysis

Analyte Profile[1]
  • IUPAC Name: 5-(Benzyloxy)-3-bromopyridin-2-amine

  • Molecular Formula: C₁₂H₁₁BrN₂O

  • Monoisotopic Mass (

    
    ):  278.0055 Da
    
  • Exact Mass (

    
    , 
    
    
    
    ):
    279.0128 Da
The Bromine Isotopic Signature

The defining feature of this molecule in mass spectrometry is the bromine atom. Unlike biological organic molecules dominated by Carbon-12, Bromine exists as two stable isotopes,


 (50.69%) and 

(49.31%), in a roughly 1:1 ratio.
  • Implication: The mass spectrum will not show a single parent peak. It will display a "doublet" separated by 2.0 Da.

  • Validation Criteria: A true positive identification requires both the exact mass accuracy of the monoisotopic peak (

    
    ) AND the correct relative abundance (~100%) of the M+2 peak (
    
    
    
    ).

IsotopePattern cluster_isotopes Isotopic Doublet (1:1 Ratio) Molecule 5-(Benzyloxy)-3-bromopyridin-2-amine Ionization ESI+ Ionization Molecule->Ionization Br79 m/z 279.0128 (79-Br Isotope) Ionization->Br79 50.7% Br81 m/z 281.0108 (81-Br Isotope) Ionization->Br81 49.3%

Figure 1: Theoretical isotopic distribution showing the characteristic 1:1 doublet signature of the brominated cation.

Part 2: Comparative Analysis (HRMS vs. LRMS vs. NMR)

This section objectively compares why HRMS is the superior tool for purity profiling and formula confirmation for this specific halogenated ether.

FeatureHRMS (Q-TOF/Orbitrap)LRMS (Single Quad)1H NMR (400 MHz)
Primary Output Exact Mass (4 decimal places)Nominal Mass (Integer)Proton Connectivity
Mass Accuracy < 5 ppm (e.g., ±0.0014 Da)± 0.5 DaN/A
Formula Confirmation Definitive (Distinguishes C₁₂H₁₁BrN₂O from isobaric impurities)Ambiguous (Cannot distinguish N₂ vs CO interferences)Inferential
Isotopic Fidelity High (Resolves isotopic fine structure)Low (Merges isotopes if resolution is poor)N/A
Impurity Detection Excellent (can detect trace debrominated species)Moderate (misses low-level isobaric interferences)Poor (<1% impurities often invisible)
Sample Requirement Picogram/Nanogram rangeNanogram rangeMilligram range

Critical Insight: While NMR is essential for proving the regiochemistry (confirming the benzyl group is at position 5 and bromine at position 3), it cannot easily detect trace amounts of the debrominated byproduct (5-(benzyloxy)pyridin-2-amine) if it exists below 1%. HRMS clearly separates the debrominated species (m/z ~201.09) from the target, ensuring the halogen is intact.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid DMSO if possible as it can cause ion suppression or adduct formation (

    
    ).
    
  • Concentration: 1 µg/mL (1 ppm).

  • Filtration: 0.2 µm PTFE filter to remove particulate matter from synthesis workup.

Instrumental Parameters (Q-TOF)
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive Mode (

    
    ). The basic amine nitrogen (pyridine ring amine) protonates readily.
    
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100-135 V (Keep moderate to prevent in-source fragmentation of the benzyl ether bond).

  • Mass Range: m/z 50 – 1000.

  • Reference Mass: Use internal lock mass (e.g., Purine or HP-0921) to ensure <2 ppm accuracy.

Analytical Workflow

Workflow Sample Crude/Purified Sample (Dissolved in MeOH) LC UPLC Separation (C18 Column, H2O/ACN Gradient) Sample->LC ESI ESI Source (+) Protonation of 2-NH2/Pyridine N LC->ESI MS1 MS1: Full Scan Detect m/z 279.01 & 281.01 ESI->MS1 MS2 MS2: Fragmentation (Collision Energy 20-40 eV) MS1->MS2 Data Dependent Acquisition Data Data Processing Extract Ion Chromatogram (EIC) MS2->Data

Figure 2: Step-by-step LC-MS/MS workflow for characterizing the target amine.

Part 4: Data Interpretation & Fragmentation Mechanisms

Exact Mass Confirmation

To validate the synthesis, the observed mass must match the theoretical mass within the instrument's error tolerance (typically 5 ppm).

Calculation for


 (

):
  • Theoretical m/z (

    
    ):  279.0128
    
  • Theoretical m/z (

    
    ):  281.0108
    

Example Validation: If the observed mass is 279.0135:



Result:PASS  (Within <5 ppm limit).
Fragmentation Pathway (MS/MS)

Upon subjecting the parent ion to collision-induced dissociation (CID), benzyloxy ethers exhibit a specific fragmentation pattern useful for structural confirmation.

  • Primary Fragment (Benzyl Cation): The weakest bond is the

    
     ether linkage. Cleavage generates the stable benzyl cation (or tropylium ion).
    
    • m/z: 91.0542 (

      
      )
      
    • Observation: This is often the base peak in MS2.

  • Secondary Fragment (Loss of Benzyl): The charge may be retained on the pyridine ring, though less common than the benzyl cation formation.

    • m/z: ~187.95 (

      
      ) – Corresponds to the protonated 2-amino-3-bromo-5-hydroxypyridine core.
      

Fragmentation Parent Parent Ion [M+H]+ m/z 279.01 / 281.01 Tropylium Tropylium Ion (Benzyl Cation) m/z 91.05 Parent->Tropylium Heterolytic Cleavage (Major Pathway) Core Pyridinol Core (Neutral Loss of C7H6) Parent->Core Neutral Loss (Minor Pathway)

Figure 3: Primary fragmentation pathway showing the characteristic benzyl cleavage.

References

  • Holladay, M. W., et al. (1998). "Identification of a novel class of non-opioid analgesic agents: 5-(benzyloxy)-3-bromopyridin-2-amine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Isotope Patterns and Halogens).

  • ResolveMass Laboratories. (2025). "High Resolution Mass Spectrometry vs Low Resolution: A Technical Comparison."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53394626 (Precursor/Related Structures)."

Comparative

A Comparative Guide to the Crystal Structure Determination of 5-(Benzyloxy)-3-bromopyridin-2-amine

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which rational d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which rational design and development are built. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, from its solubility and stability to its biological activity. This guide provides an in-depth, comparative analysis of the methodologies available for the crystal structure determination of 5-(Benzyloxy)-3-bromopyridin-2-amine, a key heterocyclic scaffold in medicinal chemistry.

While a definitive crystal structure for the title compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we will leverage the known structure of the closely related compound, 3-(Benzyloxy)pyridin-2-amine, as a case study for the premier method of single-crystal X-ray diffraction. This will serve as our benchmark for a comprehensive comparison with other powerful, and at times more accessible, techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the critical task of solid-state characterization.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[1][2][3][4][5] Its power lies in its ability to provide a highly precise and unambiguous three-dimensional map of electron density within a single, well-ordered crystal.

The Causality of Experimental Choices in SC-XRD

The success of a single-crystal XRD experiment is critically dependent on the quality of the crystal itself. The primary and often most challenging step is obtaining a single crystal of sufficient size (typically >0.1 mm in all dimensions), with a regular and highly ordered internal structure, free from significant defects like twinning or cracks.[5][6]

For a molecule like 5-(benzyloxy)-3-bromopyridin-2-amine, which possesses a degree of conformational flexibility in its benzyloxy group and the potential for various intermolecular interactions (such as hydrogen bonding from the amine group), crystallization can be a nuanced process. The choice of solvent is paramount; a solvent system must be identified where the compound has high solubility at an elevated temperature and low solubility at a lower temperature to allow for slow, controlled crystal growth.[7] Common techniques for crystallizing pyridine derivatives and other small molecules include slow evaporation, vapor diffusion, and solvent layering.[7][8] For instance, dissolving the compound in a solvent like ethanol or methanol and allowing for the slow diffusion of a less-polar "anti-solvent" such as hexane or diethyl ether can often yield high-quality crystals.[7][9]

Once a suitable crystal is obtained, it is mounted and placed in a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots of varying intensities.[5][6] The angles and intensities of these diffracted beams are meticulously recorded. This diffraction pattern contains all the information necessary to reconstruct the three-dimensional arrangement of atoms within the crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Synthesize and purify 5-(benzyloxy)-3-bromopyridin-2-amine. Synthetic routes for similar compounds often involve nucleophilic substitution or cross-coupling reactions.[10][11][12]

    • Screen various solvents and solvent/anti-solvent systems (e.g., ethanol/hexane, methanol/diethyl ether, ethyl acetate) for crystallization.[7]

    • Employ techniques such as slow evaporation, vapor diffusion, or cooling crystallization to grow single crystals of suitable size and quality.[7][8]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Place the mounted crystal in a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[2]

    • Cool the crystal (typically to 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Determine the unit cell parameters and the crystal system.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

    • Locate and refine hydrogen atoms.

    • The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.

Comparative Analysis of Alternative Structure Determination Methods

While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[1] Fortunately, a suite of alternative and complementary techniques are available.

Technique Principle Sample Requirement Resolution Advantages Disadvantages
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.Single crystal (~0.1 mm).[5][6]Atomic resolution.Unambiguous 3D structure, absolute configuration.[1]Crystal growth can be difficult and time-consuming.[1]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.[3][13]Powdered sample.Lower than SC-XRD.Rapid, good for phase identification and polymorph screening.[13]Structure solution can be challenging for complex molecules due to peak overlap.[14]
NMR Crystallography Utilizes solid-state NMR spectroscopy, often combined with computational methods.[15][16][17]Microcrystalline or amorphous solid.[15][18]Provides local structural information.Applicable to non-crystalline or disordered materials.[16][18]Does not directly provide a 3D crystal structure; often used for refinement or validation.[19]
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by nanocrystals in a cryo-electron microscope.[20][21]Nanocrystals (~100 nm).[21]Atomic resolution.Requires only very small crystals; rapid data collection.[20][21]Requires specialized equipment (cryo-EM); potential for beam damage.[22]
Computational Crystal Structure Prediction (CSP) Energy minimization calculations to predict stable crystal packing arrangements.[23][24][25][26]Molecular structure only.Theoretical.Can predict possible polymorphs before synthesis.[27]Computationally intensive; accuracy depends on the force fields or quantum methods used.[23][24]

In-Depth Look at Alternative Methodologies

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing crystalline powders.[13] Instead of a single set of diffraction spots, a powder sample produces a diffraction pattern of concentric rings, which are integrated into a 1D plot of intensity versus diffraction angle.[3] While historically used for fingerprinting and phase identification, modern direct-space methods allow for the determination of crystal structures from powder data, especially for less complex organic molecules.[28][29] Recent advances using machine learning are also helping to overcome challenges like peak deconvolution in organic compounds.[30]

NMR Crystallography

NMR crystallography is an emerging field that uses solid-state NMR spectroscopy to probe the local atomic environment.[15][17][18] It is particularly useful for materials that are not amenable to diffraction methods, such as microcrystalline or amorphous solids.[15][16] By measuring parameters like chemical shifts and internuclear distances, NMR crystallography can provide valuable information on molecular conformation and packing, often in synergy with PXRD and computational modeling to refine or validate crystal structures.[16][17][18]

Microcrystal Electron Diffraction (MicroED)

A revolutionary technique in structural biology, MicroED is increasingly being applied to small organic molecules.[20][21] As a cryo-EM method, it utilizes an electron beam to collect diffraction data from nanocrystals, which are often too small for X-ray diffraction.[21][31] This method can provide high-resolution structures from what might appear to be an amorphous powder.[21]

Computational Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a molecule based solely on its chemical diagram.[27] These methods explore the potential energy landscape of the molecule to find the most stable packing arrangements.[23][24] While computationally demanding, CSP is a valuable tool for predicting potential polymorphs, which is of critical importance in the pharmaceutical industry.[27] Recent developments have incorporated machine learning to accelerate and improve the reliability of these predictions.[23][24][25][26]

Visualizing the Workflow and Method Comparison

SC-XRD Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 5-(benzyloxy)-3- bromopyridin-2-amine Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Vapor Diffusion) Solvent_Screening->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Structure Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Method Comparison cluster_methods Structure Determination Methods Topic Crystal Structure Determination of 5-(Benzyloxy)-3-bromopyridin-2-amine SC_XRD Single-Crystal XRD (Gold Standard) Topic->SC_XRD Definitive 3D Structure PXRD Powder XRD Topic->PXRD Polymorph Screening NMR_Cryst NMR Crystallography Topic->NMR_Cryst Amorphous/Disordered Samples MicroED MicroED Topic->MicroED Nanocrystals CSP Computational CSP Topic->CSP Predictive Analysis

Caption: Logical relationship of structure determination methods.

Conclusion

The determination of the crystal structure of 5-(benzyloxy)-3-bromopyridin-2-amine is a critical step in harnessing its full potential as a molecular building block. While single-crystal X-ray diffraction remains the definitive method for obtaining a high-resolution three-dimensional structure, its reliance on high-quality single crystals can be a significant hurdle. This guide has illuminated a range of powerful alternative and complementary techniques, including powder X-ray diffraction, NMR crystallography, MicroED, and computational crystal structure prediction. The choice of methodology will ultimately depend on the specific research question, the nature of the sample, and the available resources. A multi-technique approach, leveraging the strengths of each method, will often provide the most comprehensive understanding of the solid-state properties of this and other important molecules in the pipeline of drug discovery and materials science.

References

  • Nuclear magnetic resonance crystallography - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

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Sources

Validation

Reference standards for 5-(Benzyloxy)-3-bromopyridin-2-amine analysis

An In-Depth Technical Guide to Reference Standards for the Analysis of 5-(Benzyloxy)-3-bromopyridin-2-amine Authored by: A Senior Application Scientist In the landscape of pharmaceutical development, the integrity of ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Reference Standards for the Analysis of 5-(Benzyloxy)-3-bromopyridin-2-amine

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of reference standards for the analysis of 5-(Benzyloxy)-3-bromopyridin-2-amine (CAS RN: 941596-78-7), a crucial intermediate in the synthesis of various pharmacologically active molecules. For researchers, quality control analysts, and drug development professionals, the selection and proper use of a reference standard are foundational to achieving accurate, reproducible, and defensible results. This document delves into the characterization of this compound, compares available reference materials, outlines a robust analytical methodology, and discusses the qualification of in-house standards.

The Critical Role of 5-(Benzyloxy)-3-bromopyridin-2-amine and its Reference Standard

5-(Benzyloxy)-3-bromopyridin-2-amine is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its structure, featuring a reactive bromine atom, an amine group, and a benzyloxy moiety, makes it a valuable precursor for creating more complex molecules through various cross-coupling and substitution reactions. The quality of this starting material directly impacts the purity of the final active pharmaceutical ingredient (API).

An analytical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[1][2] In the context of 5-(Benzyloxy)-3-bromopyridin-2-amine, a reference standard is indispensable for:

  • Identity Confirmation: Ensuring that the correct compound is being used.

  • Purity Assessment: Quantifying the amount of the target compound and its impurities in a given sample.

  • Method Validation: Establishing the performance characteristics (e.g., accuracy, precision, linearity) of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Stability Studies: Assessing the degradation of the compound under various conditions.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 5-(Benzyloxy)-3-bromopyridin-2-amine is essential for its analysis and the qualification of a reference standard.

PropertyValueSource
CAS Number 941596-78-7[4]
Molecular Formula C₁₂H₁₁BrN₂O[4]
Molecular Weight 279.14 g/mol [4]
Appearance Typically a solid[5]
Storage Condition Sealed in dry, room temperature[4][5]

Spectroscopic Data:

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 12 carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. For 5-(Benzyloxy)-3-bromopyridin-2-amine, the expected molecular ion peak [M+H]⁺ would be around m/z 280.1, showing a characteristic isotopic pattern due to the presence of bromine.[7][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic rings, C-O stretching of the ether linkage, and C-Br stretching.

Potential Impurities:

The synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine can potentially lead to several process-related impurities. These may include starting materials like 3,5-dibromopyridine or related precursors, regioisomers, and by-products from incomplete reactions or side reactions.[8][11][12] For instance, debenzylation could lead to the formation of 5-bromo-2-aminopyridin-3-ol. The use of a well-characterized reference standard is critical for the identification and quantification of such impurities.

Comparison of Commercially Available Reference Standards

Several chemical suppliers offer 5-(Benzyloxy)-3-bromopyridin-2-amine. However, the quality and extent of characterization can vary. When selecting a reference standard, it is crucial to scrutinize the Certificate of Analysis (CoA).

Supplier/Product TypePurity SpecificationAnalytical Techniques Used for CertificationDocumentationIntended Use
High-Purity Grade >98%HPLC, ¹H NMR, MSCertificate of Analysis with spectraQuantitative analysis, method validation, impurity identification
Standard Grade >95%Typically ¹H NMRBasic Certificate of AnalysisQualitative identification, research and development

Key Considerations When Choosing a Commercial Standard:

  • Purity: For quantitative applications, a purity of >98% is highly recommended.

  • Characterization: The CoA should provide data from multiple analytical techniques to unequivocally confirm the identity and purity of the material.

  • Traceability: For use in regulated environments, standards from accredited suppliers (e.g., ISO 17034) are preferred.

  • Documentation: A comprehensive CoA is essential. It should include the assigned purity value, uncertainty, and the methods used for characterization.[13]

Recommended Analytical Methodology: HPLC-UV for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of bromopyridine derivatives.[3][14][15][16][17] The following protocol provides a starting point for the development of a stability-indicating purity method.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm). A C18 column is suitable for retaining and separating moderately polar compounds like the analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. The use of formic acid improves peak shape and is compatible with mass spectrometry if hyphenation is desired.[14][15]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the analyte and any less polar impurities, followed by a column wash and re-equilibration. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a more specific wavelength determined by UV spectral analysis of the main compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the 5-(Benzyloxy)-3-bromopyridin-2-amine reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method). For higher accuracy, a quantitative assay can be performed by comparing the peak area of the sample to that of the well-characterized reference standard.

In-House Qualification of a Reference Standard

In some cases, particularly during early-stage development or when a commercial standard is unavailable, it may be necessary to qualify a batch of material as an in-house reference standard. This is a rigorous process that requires comprehensive characterization.

Workflow for In-house Reference Standard Qualification:

G cluster_0 Material Procurement & Purification cluster_1 Characterization & Purity Assessment cluster_2 Finalization & Documentation Synthesis Synthesize or Procure High-Purity Batch Purification Purify by Recrystallization or Chromatography Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity_HPLC Purity by HPLC (>99.5%) Identity->Purity_HPLC Purity_Other Purity by another method (e.g., DSC, qNMR) Purity_HPLC->Purity_Other Residual_Solvents Residual Solvents (GC-HS) Purity_Other->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Assigned_Purity Calculate Assigned Purity Water_Content->Assigned_Purity CoA_Prep Prepare Certificate of Analysis Assigned_Purity->CoA_Prep Storage Establish Storage & Retest Date CoA_Prep->Storage

Caption: Workflow for In-house Reference Standard Qualification.

Hierarchy of Reference Standards

It is also important to understand the hierarchy of reference standards, as this dictates their intended use and traceability.

G Primary Primary Reference Standard (e.g., from USP, EP, NIST) Extensively characterized, highest purity. Secondary Secondary Reference Standard (In-house or Commercial) Characterized against a primary standard. Primary->Secondary Traceability Link Working Working Standard Used for routine analysis. Secondary->Working Traceability Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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